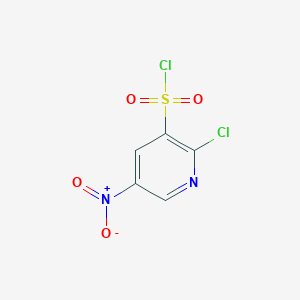

2-Chloro-5-nitropyridine-3-sulfonyl chloride

Description

2-Chloro-5-nitropyridine-3-sulfonyl chloride is a halogenated and sulfonated pyridine derivative with the molecular formula C₅H₂ClN₂O₄S (molecular weight: 236.6 g/mol). The compound features a pyridine ring substituted with a chlorine atom at position 2, a nitro group at position 5, and a sulfonyl chloride group at position 2. This trifunctional structure confers high reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions where the sulfonyl chloride group acts as a leaving group .

Properties

IUPAC Name |

2-chloro-5-nitropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUOJWVXAFKPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-5-nitropyridine-3-sulfonyl chloride typically involves the chlorination of 5-nitropyridine-3-sulfonyl chloride. The reaction conditions often include the use of thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The sulfonyl chloride group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-nitropyridine-3-sulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for research purposes.

Medicine: It is investigated for its potential biological activity and therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine and sulfonyl chloride groups are reactive sites that can undergo substitution and addition reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine-3-sulfonyl chloride | Cl (2), NO₂ (5), SO₂Cl (3) | C₅H₂ClN₂O₄S | 236.6 | Sulfonyl chloride, nitro, chloro |

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | Br (5), Cl (6), SO₂Cl (3) | C₅H₂BrCl₂NO₂S | 291.4 | Sulfonyl chloride, bromo, chloro |

| 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | Cl (5), OCH₃ (2), SO₂Cl (3) | C₆H₅ClNO₃S | 222.6 | Sulfonyl chloride, methoxy, chloro |

| 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride | CF₃ (2), SO₂Cl (5) | C₅H₂ClF₃N₂O₂S | 246.6 | Sulfonyl chloride, trifluoromethyl |

| 2-Chloro-5-methyl-3-nitropyridine (non-sulfonyl analog) | Cl (2), NO₂ (3), CH₃ (5) | C₆H₅ClN₂O₂ | 172.6 | Nitro, chloro, methyl |

Key Observations:

Electron-Withdrawing Effects : The nitro group at position 5 in 2-chloro-5-nitropyridine-3-sulfonyl chloride enhances the electron-deficient nature of the pyridine ring, facilitating electrophilic aromatic substitution. In contrast, methoxy or methyl groups (e.g., in 5-chloro-2-methoxypyridine-3-sulfonyl chloride) are electron-donating, reducing ring reactivity .

Leaving Group Potential: Sulfonyl chloride groups are superior leaving groups compared to halides or nitro groups. This makes 2-chloro-5-nitropyridine-3-sulfonyl chloride more reactive in nucleophilic displacement reactions than analogs like 2-chloro-5-methyl-3-nitropyridine .

Physicochemical Properties

Table 3: Predicted Physical Properties

| Compound | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|

| 2-Chloro-5-nitropyridine-3-sulfonyl chloride | 1.78 (predicted) | 441 (predicted) | -13.2 (predicted) |

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | 1.85 (predicted) | 450 (predicted) | -12.8 (predicted) |

| 3-(Difluoromethyl)-5-fluoro-4-nitropyridine-2-sulfonyl chloride | 1.78 (predicted) | 441 (predicted) | -13.2 (predicted) |

- Acidity : The sulfonyl chloride group contributes to strong acidity (predicted pKa ≈ -13), making these compounds susceptible to hydrolysis under basic conditions. Storage at low temperatures (+4°C) is recommended to prevent degradation .

Research Findings

- Crystallography : X-ray studies of analogs like 2-chloro-5-methyl-3-nitropyridine reveal intermolecular C–H⋯O hydrogen bonds stabilizing crystal lattices, a feature likely shared with 2-chloro-5-nitropyridine-3-sulfonyl chloride .

- Safety Profile : Sulfonyl chlorides require stringent handling due to lachrymatory and corrosive effects. Safety protocols for 2-chloro-5-nitropyridine (e.g., eye rinsing for 15+ minutes) apply analogously to its sulfonyl chloride derivative .

- Industrial Use : High-purity (>95%) sulfonyl chlorides are critical in API synthesis, with scalable production methods involving thionyl chloride-mediated sulfonation .

Biological Activity

2-Chloro-5-nitropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and reactivity. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-nitropyridine-3-sulfonyl chloride is . The presence of a chlorine atom at the 2-position and a nitro group at the 5-position enhances its reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Weight | 208.62 g/mol |

| Melting Point | 109-111 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Chloro-5-nitropyridine-3-sulfonyl chloride is largely attributed to its ability to act as a reactive electrophile. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to modify biomolecules such as proteins and nucleic acids. This reactivity is crucial for its potential applications in drug design and development.

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds with varied biological activities.

- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may enhance the compound's biological properties.

Biological Activity

Research indicates that derivatives of 2-Chloro-5-nitropyridine-3-sulfonyl chloride exhibit various biological activities, including antimicrobial and anticancer properties. The following are notable findings:

- Antimicrobial Activity : Compounds related to pyridine sulfonyl chlorides have shown effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance interaction with microbial targets, leading to increased potency .

- Anticancer Potential : Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been explored in the context of inhibiting PRMT5, a protein implicated in several cancers .

Case Studies

Several studies have highlighted the biological implications of 2-Chloro-5-nitropyridine-3-sulfonyl chloride:

- Inhibition of PRMT5 : Research demonstrated that compounds derived from this sulfonyl chloride effectively inhibited PRMT5 activity in cancer cells with MTAP deletions, suggesting a potential therapeutic avenue for targeted cancer therapies .

- Synthesis and Biological Evaluation : A study synthesized various derivatives of 2-Chloro-5-nitropyridine-3-sulfonyl chloride and evaluated their biological activities. Some derivatives exhibited significant antimicrobial activity against resistant strains of bacteria.

Comparative Analysis

Comparing 2-Chloro-5-nitropyridine-3-sulfonyl chloride with similar compounds reveals its unique advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-nitropyridine | Lacks sulfonyl chloride | Less reactive |

| 5-Nitropyridine-3-sulfonyl chloride | Lacks chlorine | Different reactivity profile |

| 6-Nitropyridine-3-sulfonyl chloride | Nitro at position 6 | Varies in antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.